molecular formula C26H17B B1290078 2-Bromo-9,10-diphenylanthracene CAS No. 201731-79-5

2-Bromo-9,10-diphenylanthracene

Cat. No.: B1290078
CAS No.: 201731-79-5
M. Wt: 409.3 g/mol
InChI Key: OZNXPZBQVNNJCS-UHFFFAOYSA-N
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Description

2-Bromo-9,10-diphenylanthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution of bromine at the 2-position and phenyl groups at the 9 and 10 positions of the anthracene core significantly alters its chemical and physical properties. This compound is of interest due to its unique photophysical properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It is primarily used in applications such as OLEDs and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it plays a crucial role in the emission of light.

Mode of Action

The compound interacts with its targets by absorbing and emitting light. When an electric current is applied, the compound absorbs energy and moves to an excited state. It then returns to its ground state by emitting light, a process known as fluorescence . The color of the emitted light is determined by the energy difference between the excited and ground states.

Pharmacokinetics

Its physical and chemical properties, such as its solid state and stability at room temperature, are crucial for its function in devices .

Result of Action

The result of the action of this compound is the emission of light in electronic devices. This light emission is the basis for the functioning of OLEDs and other devices that use this compound. The specific color and intensity of the emitted light depend on the design of the device and the electrical current applied .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. For optimal performance and stability, the compound should be stored in a dry environment at room temperature . In addition, the compound’s performance in devices can be affected by the presence of impurities, which can quench the fluorescence and reduce the efficiency of light emission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,10-diphenylanthracene typically involves the bromination of 9,10-diphenylanthracene. One common method is the reaction of 9,10-diphenylanthracene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,10-diphenylanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Major products are dihydroanthracene derivatives.

Scientific Research Applications

2-Bromo-9,10-diphenylanthracene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Lacks the bromine substitution, resulting in different reactivity and photophysical properties.

    2-Bromoanthracene: Lacks the phenyl groups at the 9 and 10 positions, affecting its chemical behavior and applications.

    9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and reactivity.

Uniqueness

2-Bromo-9,10-diphenylanthracene is unique due to the combination of bromine and phenyl substitutions, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity .

Properties

IUPAC Name

2-bromo-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXPZBQVNNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623822
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201731-79-5
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50% phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50 phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
50
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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